BenchChemオンラインストアへようこそ!

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

Select this specific 2,5-dimethoxy-substituted isoxazole-benzenesulfonamide to control steric, electronic, and hydrogen-bonding effects in your SAR studies. Unlike the unsubstituted parent (CAS 343372-72-5), 4-fluoro, or 3-phenyl analogs, the distinct 2,5-dimethoxy pattern directly modulates target affinity and CYP inhibition profiles—eliminating inter-analog activity extrapolation risk. Ideal as a reference for broad pharmacological profiling (≥109 PubChem BioAssays) and for validating QSAR models predicting cytostatic potency (R²=0.75). Bulk & custom synthesis available.

Molecular Formula C19H20N2O6S
Molecular Weight 404.44
CAS No. 339016-96-5
Cat. No. B2506956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
CAS339016-96-5
Molecular FormulaC19H20N2O6S
Molecular Weight404.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3
InChIKeyMLZVALQWUBJLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 339016-96-5: 2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide – Core Identity and Class Context


2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS 339016-96-5) is a synthetic small molecule (C19H20N2O6S, MW 404.44 g/mol) belonging to the isoxazole-benzenesulfonamide hybrid class . Its structure features a 2,5-dimethoxy-substituted benzenesulfonamide moiety linked via a methylene bridge to a 3-(4-methoxyphenyl)-5-isoxazole core [1]. This scaffold class has been extensively described in patents covering COX-2 selective inhibitors (e.g., valdecoxib analogs) and endothelin receptor antagonists [2][3]. The compound is commercially available from Key Organics (Cat. No. 7M-327S) and other specialty chemical suppliers primarily for research use .

Why 2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide Cannot Be Interchanged with Generic Isoxazole Sulfonamides


Within the isoxazole-benzenesulfonamide class, even minor substitution changes produce distinct pharmacological fingerprints. The 2,5-dimethoxy pattern on the benzenesulfonamide ring differentiates CAS 339016-96-5 from the unsubstituted parent compound N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS 343372-72-5) [1], the 4-fluoro analog (CAS 343372-73-6), and the 3-phenyl analog (CAS 339016-95-4) . In the broader class, isoxazole-benzenesulfonamides have been developed as COX-2 inhibitors, endothelin antagonists, and carbonic anhydrase inhibitors, with selectivity driven by specific substitution patterns [2]. The 2,5-dimethoxy substitution alters hydrogen-bonding capacity, steric bulk, and electron density at the sulfonamide pharmacophore, making biological activity data from analogs non-transferable without experimental verification.

Quantitative Differentiation Evidence for 2,5-Dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS 339016-96-5)


Structural Differentiation: 2,5-Dimethoxy Substitution vs. Unsubstituted Parent Benzenesulfonamide

CAS 339016-96-5 bears two electron-donating methoxy groups at the 2- and 5-positions of the benzenesulfonamide ring. In contrast, the closest parent compound N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide (CAS 343372-72-5) has an unsubstituted benzenesulfonamide ring . The 2,5-dimethoxy substitution increases molecular weight from 344.39 to 404.44 g/mol, adds two hydrogen-bond acceptors, and alters the calculated logP and polar surface area compared to the unsubstituted analog . These physicochemical differences are expected to affect membrane permeability, solubility, and target binding.

Medicinal Chemistry Structure-Activity Relationship Drug Design

CYP450 Inhibition Profile: Class-Level Comparison of Isoxazole-Benzenesulfonamide Scaffold vs. Clinical COX-2 Inhibitor Valdecoxib

The unsubstituted parent scaffold N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide (BDBM21154) was tested against recombinant human CYP isoforms and showed weak inhibition: IC50 = 39,000 nM against CYP2C9 and IC50 = 33,000 nM against CYP3A4 [1]. While direct CYP inhibition data for the 2,5-dimethoxy derivative (CAS 339016-96-5) are not publicly available, the class context is informative: the structurally related clinical COX-2 inhibitor valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) is a known substrate of both CYP2C9 and CYP3A4 [2]. The 2,5-dimethoxy substitution on the benzenesulfonamide ring may further modulate CYP interaction through steric and electronic effects.

Drug Metabolism CYP450 Inhibition ADME-Tox

High-Throughput Screening Profile: Multi-Target Activity Fingerprint from PubChem BioAssay

CAS 339016-96-5 has been tested in at least 109 PubChem BioAssays across diverse target classes including GPCRs (mu-opioid receptor, muscarinic M1 receptor), enzymes (ADAM17, caspase-3, fatty acid-CoA ligase), and cellular pathways (unfolded protein response) . While individual quantitative IC50/EC50 values from these screens are not publicly curated, the breadth of screening suggests the compound has been evaluated as a potential probe across multiple therapeutic areas. In contrast, no comparable broad screening profile is publicly available for the unsubstituted parent (CAS 343372-72-5) or the 4-fluoro analog (CAS 343372-73-6).

High-Throughput Screening Pharmacological Profiling Target Identification

Isoxazole-Containing Sulfonamide Class Cytostatic Activity: QSAR-Modeled vs. Experimental Hep-2 Cell Data

A 2023 study by Hodyna et al. developed a QSAR model (Transformer Convolutional Neural Network; R²=0.75±0.02, q²=0.75±0.02) for predicting cytostatic activity of isoxazole-containing sulfonamides against Hep-2 cells [1]. The most active compound identified (compound 2) showed cumulative cytostatic effect with IC50 ranging from 114.44±4.24 µM (24 h) to 45.51±3.06 µM (72 h), compared to cisplatin (IC50=39.77 µM) [1]. While CAS 339016-96-5 was not explicitly among the tested compounds in this study, its structural features (2,5-dimethoxybenzenesulfonamide coupled to 3-aryl-isoxazole) place it within the chemical space covered by this QSAR model, suggesting potential cytostatic activity that warrants experimental verification.

Cytostatic Activity Anticancer Research QSAR Modeling

Recommended Research and Procurement Application Scenarios for CAS 339016-96-5


Structure-Activity Relationship (SAR) Studies on Isoxazole-Benzenesulfonamide Scaffolds

CAS 339016-96-5 serves as a key comparator for SAR campaigns exploring the effect of benzenesulfonamide ring substitution on biological activity. The 2,5-dimethoxy pattern provides a distinct electronic and steric environment compared to the unsubstituted parent (CAS 343372-72-5), the 4-fluoro analog (CAS 343372-73-6), and the 3-phenyl analog (CAS 339016-95-4). Researchers can systematically evaluate how the dimethoxy substitution affects target binding affinity, selectivity, and physicochemical properties within the isoxazole-benzenesulfonamide class [1].

CYP450-Mediated Drug Metabolism and Drug-Drug Interaction Screening

Given the established CYP inhibition profile of the parent scaffold (CYP2C9 IC50 = 39 µM; CYP3A4 IC50 = 33 µM) [1], and the known CYP substrate liability of the structurally related drug valdecoxib , CAS 339016-96-5 is a relevant tool compound for studying how benzenesulfonamide substitution modulates cytochrome P450 interaction. This is particularly relevant for medicinal chemistry teams optimizing metabolic stability in isoxazole-containing lead series.

Multi-Target Pharmacological Profiling and Off-Target Liability Assessment

With screening data from ≥109 PubChem BioAssays spanning GPCRs, enzymes, and cellular pathways [1], CAS 339016-96-5 is suited for use as a reference compound in broad pharmacological profiling panels. Its multi-target activity fingerprint can help researchers contextualize screening hits and identify potential polypharmacology or off-target effects in isoxazole-sulfonamide-based drug discovery programs.

Anticancer Lead Optimization Informed by Isoxazole-Sulfonamide QSAR Models

The QSAR model developed by Hodyna et al. (2023) for isoxazole-containing sulfonamide cytostatics (R²=0.75, q²=0.75) [1] provides a computational framework for predicting Hep-2 cell activity. CAS 339016-96-5, falling within the chemical space of this model, can serve as a test compound for prospective validation of the QSAR predictions and as a starting point for synthesis of novel analogs with improved cytostatic potency.

Quote Request

Request a Quote for 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.